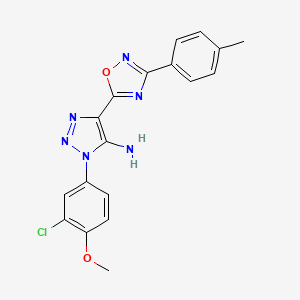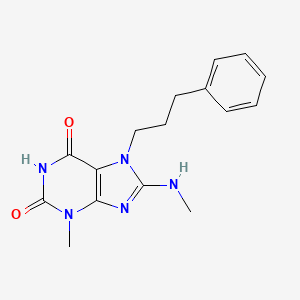
3-Methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione, also known as MPA, is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPA has been found to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
- Ionization and Methylation Reactions : Purine-6,8-diones, including compounds similar to the query chemical, undergo specific ionization and methylation reactions based on their structural class. These reactions are critical for understanding the chemical behavior of purine derivatives, influencing their biological activity and pharmaceutical applications (Rahat, Bergmann, & Tamir, 1974).
Synthesis of New Derivatives
- Synthesis Techniques : Innovative synthesis techniques have been developed for creating new derivatives of purine-2,6-diones. These techniques involve intramolecular alkylation and have led to the creation of compounds with potential biological activities. The synthesized compounds are explored for their potential as therapeutic agents due to their unique chemical structures (Simo, Rybár, & Alföldi, 1998).
Potential Therapeutic Applications
- Biological Activities : The study of methylxanthines, which share a purine structure with the query compound, reveals their multifaceted therapeutic potential. These compounds have been explored for their potential in treating various medical conditions, emphasizing the importance of understanding the interactions and biological activity profiles of purine derivatives (Latosinska et al., 2014).
- Antitumor Activity : Some purine derivatives have been synthesized and examined for their antitumor activity and vascular relaxing effects. This exploration is pivotal for developing new therapeutic agents based on purine structures, contributing to cancer treatment and cardiovascular health (Ueda et al., 1987).
Propiedades
IUPAC Name |
3-methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPBZXUEPMRYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
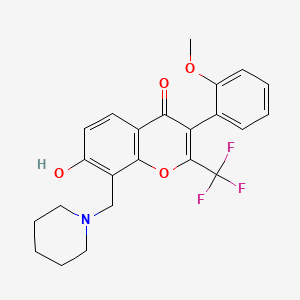
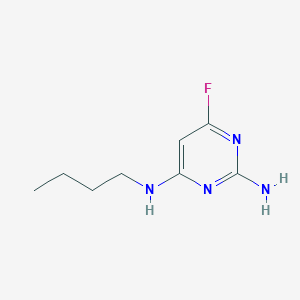

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B2971021.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2971022.png)
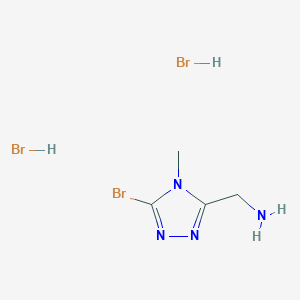
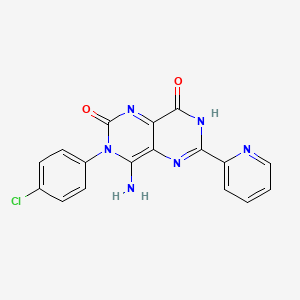
![2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2971028.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)
